
Tetradecafluorooctahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecafluorooctahydropentalene is a fluorinated organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetradecafluorooctahydropentalene typically involves the fluorination of hydrocarbon precursors. One common method is the direct fluorination of octahydropentalene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors designed to handle fluorination reactions. These reactors ensure the safe and efficient conversion of hydrocarbon precursors to the desired fluorinated product. The reaction conditions, such as temperature, pressure, and fluorine concentration, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecafluorooctahydropentalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: this compound can undergo addition reactions with nucleophiles, resulting in the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used to introduce hydroxyl or amino groups, respectively.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives with different functional groups, which can be further utilized in research and industrial applications.
Applications De Recherche Scientifique
Tetradecafluorooctahydropentalene has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in drug delivery systems.
Industry: The compound is utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its exceptional chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which tetradecafluorooctahydropentalene exerts its effects is primarily related to its fluorine content. Fluorine atoms create strong carbon-fluorine bonds, which enhance the compound’s stability and reactivity. These bonds can interact with various molecular targets and pathways, leading to specific biological or chemical effects. For instance, in drug delivery systems, the compound’s fluorinated structure can improve the bioavailability and stability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Perfluorooctane: Another fluorinated compound with similar stability and reactivity.
Hexafluorobenzene: Known for its use in organic synthesis and materials science.
Perfluorodecalin: Utilized in biomedical applications due to its oxygen-carrying capacity.
Uniqueness: Tetradecafluorooctahydropentalene stands out due to its specific structure, which combines the stability of multiple fluorine atoms with the unique properties of the pentalene ring system. This combination makes it particularly valuable in applications requiring high chemical resistance and thermal stability.
Propriétés
Numéro CAS |
57133-61-6 |
|---|---|
Formule moléculaire |
C8F14 |
Poids moléculaire |
362.06 g/mol |
Nom IUPAC |
1,1,2,2,3,3,3a,4,4,5,5,6,6,6a-tetradecafluoropentalene |
InChI |
InChI=1S/C8F14/c9-1-2(10,5(15,16)7(19,20)3(1,11)12)6(17,18)8(21,22)4(1,13)14 |
Clé InChI |
HYUGDNMEHYRQMC-UHFFFAOYSA-N |
SMILES canonique |
C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C2(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



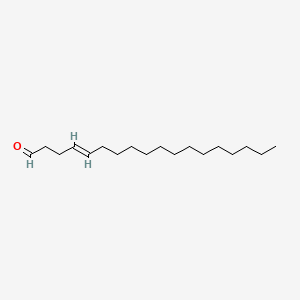
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

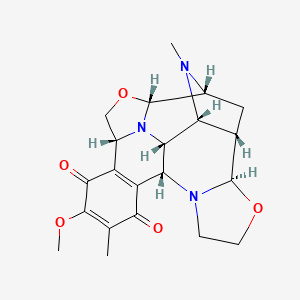
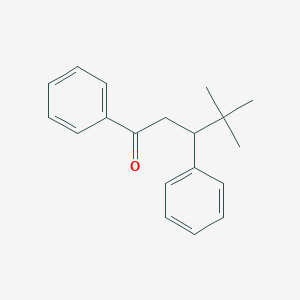
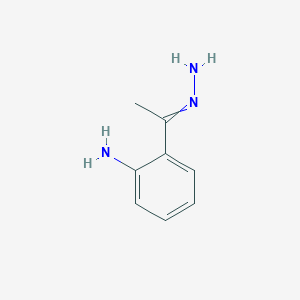
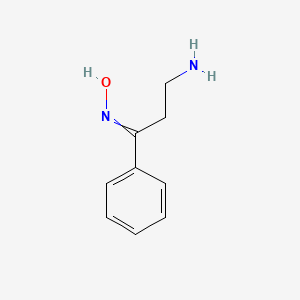
![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)


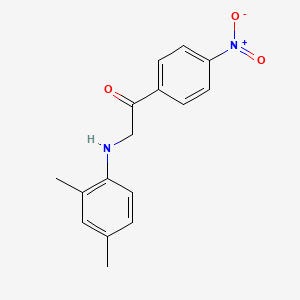
![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
